molecular formula C23H23NO6 B11590718 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11590718
M. Wt: 409.4 g/mol
InChI Key: KZDMMUDNNHSGKJ-UHFFFAOYSA-N
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Description

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes ethoxycarbonyl, hydroxyphenyl, methoxyphenyl, and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to form alcohols.

    Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ethoxycarbonyl group can produce alcohols.

Scientific Research Applications

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}butanoic acid
  • 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}pentanoic acid

Uniqueness

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

3-[1-(4-ethoxycarbonyl-3-hydroxyphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H23NO6/c1-3-30-23(28)19-11-6-17(14-21(19)25)24-16(8-13-22(26)27)7-12-20(24)15-4-9-18(29-2)10-5-15/h4-7,9-12,14,25H,3,8,13H2,1-2H3,(H,26,27)

InChI Key

KZDMMUDNNHSGKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O)O

Origin of Product

United States

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